Bienvenue dans la boutique en ligne BenchChem!

MK-0941 free base

Glucokinase Activation Insulin Secretion Type 2 Diabetes

Select MK-0941 free base as the definitive hypoglycemia positive control for GKA research. Its glucose-independent activation drives insulin secretion at low glucose, with significant hypoglycemia association (RR=1.5). ≥100-fold selectivity for glucokinase, Y214 binding interaction, and ~2 h half-life deliver clean signals in acute rodent models. Discontinued after Phase II, its rich dataset enables benchmarking of next-gen GKAs. Substitution compromises scientific validity—use the authentic reference standard.

Molecular Formula C21H24N4O6S
Molecular Weight 460.5 g/mol
Cat. No. B8629043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0941 free base
Molecular FormulaC21H24N4O6S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO
InChIInChI=1S/C21H24N4O6S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27)
InChIKeyKJSGTWFWVTYPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MK-0941 Free Base: A Validated Small-Molecule Glucokinase Activator for Metabolic Research Procurement


MK-0941 free base (CAS 752240-01-0) is a well-characterized, orally active, allosteric glucokinase activator (GKA) that has undergone extensive preclinical and Phase II clinical evaluation for type 2 diabetes research [1]. It acts by enhancing the glucose-sensing function of glucokinase (hexokinase IV) in pancreatic β-cells and hepatocytes, with EC50 values of 240 nM and 65 nM at glucose concentrations of 2.5 mM and 10 mM, respectively [2]. The compound's clinical development was discontinued, which provides a uniquely rich dataset for comparative pharmacology and mechanistic studies, especially when juxtaposed with later-stage or approved GKAs [3].

Why a Generic Glucokinase Activator Cannot Substitute for MK-0941 Free Base in Targeted Research


Substituting MK-0941 free base with another GKA is not scientifically valid due to fundamental differences in molecular pharmacology. Research demonstrates that MK-0941 exhibits a distinct, glucose-independent activation profile, inducing maximal insulin secretion even at low glucose concentrations, a characteristic not shared by all GKAs [1]. Furthermore, MK-0941 possesses a unique binding interaction with the Y214 residue in glucokinase, which correlates with a high risk of hypoglycemia—a specific adverse event profile that makes it an essential tool for studying the safety liabilities of this drug class [1]. Its rapid absorption and short half-life (~2 hours) further differentiate its pharmacokinetic behavior, making it a precise, well-defined probe for acute pharmacological studies where the temporal dynamics of GKA action are being investigated [2].

Quantitative Differentiation Guide: MK-0941 Free Base vs. Comparators for Evidence-Based Selection


Divergent Glucose-Dependent Activation Profile: A Direct Comparison with Dorzagliatin

A key differentiating factor for MK-0941 is its glucose-independent activation profile, which contrasts sharply with the glucose-dependent mechanism of the clinically successful GKA dorzagliatin. In human islet perifusion studies, MK-0941 induced maximal insulin secretion at low doses and glucose concentrations, whereas dorzagliatin's effect was dose- and glucose-dependent [1]. This functional difference is explained by molecular modeling: MK-0941 binds to a pocket accessible in both open and closed enzyme conformations, creating a high energy barrier for the open-to-close transition. In contrast, dorzagliatin binds favorably only to the closed form [1].

Glucokinase Activation Insulin Secretion Type 2 Diabetes Pharmacodynamics

Potent In Vitro Enzyme Activation: Quantitative EC50 Values in Context

MK-0941 demonstrates potent, glucose-dependent activation of recombinant human glucokinase. At 2.5 mM glucose, its EC50 is 240 nM, and this potency increases to 65 nM at 10 mM glucose [1]. This potency is comparable to, but distinct from, other GKAs. For instance, AZD1656 is reported to have an EC50 of 60 nM (glucose concentration not specified in the comparison), and dorzagliatin's activation is highly glucose-concentration dependent .

Enzyme Kinetics Glucokinase Potency Drug Discovery

Quantified Hypoglycemia Risk: A Distinct Safety Profile for Comparative Studies

The clinical safety profile of MK-0941 is a key point of differentiation, particularly its association with hypoglycemia. In a meta-analysis of GKA safety, MK-0941 was associated with a significant increase in hypoglycemia risk compared to controls (Risk Ratio = 1.5; 95% CI: 1.11–2.03; p = 0.009) [1]. In contrast, other GKAs like PF-04937319 and AZD1656 (at medium doses) showed no statistically significant increase in hypoglycemia risk in the same analysis, with RRs of 0.69 (95% CI: 0.14–3.36) and 6.44 (95% CI: 0.27–154.70), respectively [1].

Drug Safety Hypoglycemia Clinical Trial Adverse Events

Defined Preclinical Pharmacokinetics: Rapid Absorption and Clearance

MK-0941 exhibits a well-defined and rapid pharmacokinetic profile across multiple species. In both mice and dogs, oral doses were rapidly absorbed (Tmax < 1 h) and rapidly cleared (half-life ~2 h) [1]. This rapid clearance is a key differentiator from some other GKAs; for example, dorzagliatin has a longer half-life supporting once-daily dosing, while AZD1656 also demonstrates a longer half-life [2].

Pharmacokinetics Oral Bioavailability Preclinical Drug Development

High Isoform Selectivity: Validated Specificity for Glucokinase Research

MK-0941 demonstrates high selectivity for its target, glucokinase (hexokinase IV), over other hexokinase isoforms. It is reported to have ≥100-fold selectivity for glucokinase over hexokinase isoforms I, II, and III [1]. This selectivity profile is crucial for attributing observed biological effects directly to GK activation. While many other GKAs also claim selectivity, the specific >100-fold threshold for MK-0941 is a quantifiable and published benchmark.

Selectivity Glucokinase Hexokinase Target Engagement

Optimal Research and Procurement Scenarios for MK-0941 Free Base


Mechanistic Studies of GKA-Induced Hypoglycemia

Procure MK-0941 free base to serve as a definitive positive control for inducing and studying the mechanisms of GKA-associated hypoglycemia. Its statistically significant clinical association with this adverse event (RR = 1.5) [1] and its unique glucose-independent activation profile make it an essential tool for investigating the on-target toxicity of early-generation glucokinase activators.

Benchmarking Next-Generation Glucokinase Activators

Use MK-0941 free base as a well-characterized reference standard in head-to-head in vitro and in vivo studies. Its detailed pharmacological profile—including EC50 values at defined glucose concentrations [2] and rapid pharmacokinetics [2]—allows for precise, quantitative comparisons when evaluating novel, potentially safer GKAs like dorzagliatin.

Acute Pharmacodynamic Studies in Metabolic Disease Models

Utilize MK-0941 free base for acute, single-dose studies in rodent models of type 2 diabetes. Its rapid absorption and short half-life (~2 h) [2] provide a clean, transient pharmacological signal, enabling researchers to probe the immediate effects of glucokinase activation on glucose homeostasis, insulin secretion, and hepatic glucose output without the complexity of long-acting compounds.

Selectivity and Target Engagement Validation in Glucokinase Biology

Employ MK-0941 free base in experiments designed to confirm the role of glucokinase in specific biological processes. Its established ≥100-fold selectivity for glucokinase over other hexokinase isoforms [3] ensures that observed effects are directly attributable to target engagement, making it a reliable tool for dissecting GK-mediated pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0941 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.